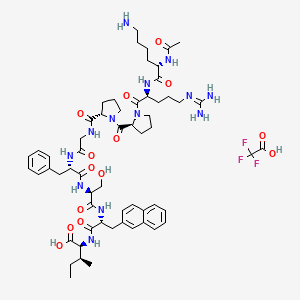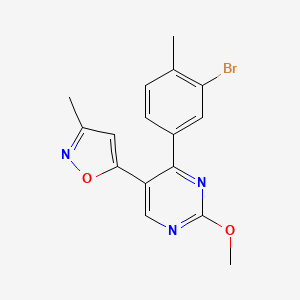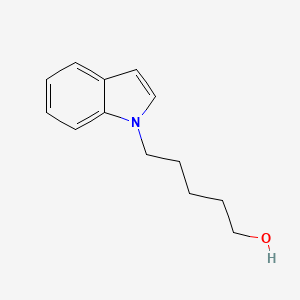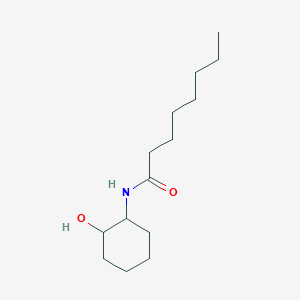
1-(2-Isocyanoethyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Isocyanoethyl)piperidine is an organic compound with the molecular formula C8H14N2. It is a piperidine derivative characterized by the presence of an isocyano group attached to an ethyl chain, which is further connected to the piperidine ring.
Méthodes De Préparation
The synthesis of 1-(2-Isocyanoethyl)piperidine typically involves the reaction of piperidine with an appropriate isocyanide precursor. One common method includes the reaction of piperidine with 2-bromoethyl isocyanide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the piperidine nitrogen attacks the carbon of the isocyanide group, displacing the bromide ion and forming the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1-(2-Isocyanoethyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The isocyano group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the isocyano group, forming new compounds.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum complexes. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(2-Isocyanoethyl)piperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activity. It can be used as a ligand in the development of new drugs or as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2-Isocyanoethyl)piperidine involves its interaction with specific molecular targets. The isocyano group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways, resulting in changes in cellular function. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-(2-Isocyanoethyl)piperidine can be compared with other similar compounds, such as:
2-(2-Isocyanoethyl)pyridine: This compound has a pyridine ring instead of a piperidine ring, which affects its chemical reactivity and biological activity.
3-(Isocyanomethyl)pyridine: Similar to the previous compound but with the isocyano group attached to a methyl group instead of an ethyl group.
3-(2-Isocyanoethyl)-1H-indole:
The uniqueness of this compound lies in its specific combination of the piperidine ring and the isocyanoethyl group, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
87024-44-0 |
|---|---|
Formule moléculaire |
C8H14N2 |
Poids moléculaire |
138.21 g/mol |
Nom IUPAC |
1-(2-isocyanoethyl)piperidine |
InChI |
InChI=1S/C8H14N2/c1-9-5-8-10-6-3-2-4-7-10/h2-8H2 |
Clé InChI |
CGOLDFXRZLCRLQ-UHFFFAOYSA-N |
SMILES canonique |
[C-]#[N+]CCN1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-(3-Fluorophenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide](/img/structure/B12045443.png)

![1-hydroxy-3-oxo-N-(4-oxo-2-pentylquinazolin-3(4H)-yl)-3,5,6,7-tetrahydropyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12045454.png)



![2,2'-(((1R,2R,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl)azanediyl)diacetic acid](/img/structure/B12045473.png)


